molecular formula C15H17N5O3 B445941 N'~1~-[(E)-1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-(4-NITROPHENYL)ACETOHYDRAZIDE

N'~1~-[(E)-1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-(4-NITROPHENYL)ACETOHYDRAZIDE

Cat. No.: B445941
M. Wt: 315.33g/mol
InChI Key: DDYBEBHEMNAVGT-CXUHLZMHSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(E)-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylidene]-2-(4-nitrophenyl)acetohydrazide is a complex organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a pyrazole ring, a nitrophenyl group, and an acetohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylidene]-2-(4-nitrophenyl)acetohydrazide typically involves the condensation of 1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde with 2-(4-nitrophenyl)acetohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylidene]-2-(4-nitrophenyl)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation can be carried out using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophilic substitution reactions can be facilitated by bases such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted hydrazides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Mechanism of Action

The mechanism of action of N’-[(E)-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylidene]-2-(4-nitrophenyl)acetohydrazide is not fully understood. it is believed to interact with various molecular targets and pathways, including:

Comparison with Similar Compounds

Similar Compounds

    N’-[(E)-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylidene]-2-(4-aminophenyl)acetohydrazide: Similar structure but with an amino group instead of a nitro group.

    N’-[(E)-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylidene]-2-(4-chlorophenyl)acetohydrazide: Similar structure but with a chloro group instead of a nitro group.

Uniqueness

N’-[(E)-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylidene]-2-(4-nitrophenyl)acetohydrazide is unique due to the presence of both a pyrazole ring and a nitrophenyl group, which confer specific chemical and biological properties. The combination of these functional groups makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C15H17N5O3

Molecular Weight

315.33g/mol

IUPAC Name

N-[(E)-(1-ethyl-5-methylpyrazol-4-yl)methylideneamino]-2-(4-nitrophenyl)acetamide

InChI

InChI=1S/C15H17N5O3/c1-3-19-11(2)13(10-17-19)9-16-18-15(21)8-12-4-6-14(7-5-12)20(22)23/h4-7,9-10H,3,8H2,1-2H3,(H,18,21)/b16-9+

InChI Key

DDYBEBHEMNAVGT-CXUHLZMHSA-N

Isomeric SMILES

CCN1C(=C(C=N1)/C=N/NC(=O)CC2=CC=C(C=C2)[N+](=O)[O-])C

SMILES

CCN1C(=C(C=N1)C=NNC(=O)CC2=CC=C(C=C2)[N+](=O)[O-])C

Canonical SMILES

CCN1C(=C(C=N1)C=NNC(=O)CC2=CC=C(C=C2)[N+](=O)[O-])C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.